Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 216.24 g/mol. It is classified as a dicarboxylic acid derivative, specifically an ester, where two carboxylic acid groups are esterified with methanol. This compound is also known by its CAS number 113474-25-2 and is recognized for its potential applications in various scientific fields.
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate falls under the category of organic compounds, specifically aliphatic compounds due to its cyclic structure. Its classification includes:
The synthesis of dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate typically involves the following methods:
The reaction can be represented as follows:
This synthesis typically requires careful control of temperature (often around 60–80°C) and reaction time to optimize yield.
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate features a cyclohexane ring with two carboxylate groups attached at positions one and three, and a hydroxyl group at position five. The structural formula can be represented as:
The molecular structure can be visualized using its SMILES notation: COC(=O)C1CC(O)CC(C(=O)OC)C1
.
Key molecular data includes:
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate can participate in various chemical reactions due to its functional groups:
For example, during hydrolysis:
The mechanism of action for dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate primarily involves its interaction with biological systems or other chemical agents:
Additional properties include:
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2